molecular formula C12H14ClN5 B11190306 6-(1-chloroethyl)-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine

6-(1-chloroethyl)-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11190306
M. Wt: 263.72 g/mol
InChI Key: NDWDMUOGXJNXAK-UHFFFAOYSA-N
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Description

6-(1-chloroethyl)-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a 1-chloroethyl group and a 2-methylphenyl group attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-chloroethyl)-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-methylphenylamine with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the electrophilic carbon atoms of the cyanuric chloride, resulting in the formation of the triazine ring. The 1-chloroethyl group is introduced through a subsequent reaction with 1-chloroethanol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as palladium or platinum can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(1-chloroethyl)-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

6-(1-chloroethyl)-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.

    Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 6-(1-chloroethyl)-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cell growth or the induction of cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-chloroethyl group and the 2-methylphenyl group makes it a versatile compound for various applications, distinguishing it from other similar triazine derivatives.

Properties

Molecular Formula

C12H14ClN5

Molecular Weight

263.72 g/mol

IUPAC Name

6-(1-chloroethyl)-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C12H14ClN5/c1-7-5-3-4-6-9(7)15-12-17-10(8(2)13)16-11(14)18-12/h3-6,8H,1-2H3,(H3,14,15,16,17,18)

InChI Key

NDWDMUOGXJNXAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=NC(=N2)N)C(C)Cl

Origin of Product

United States

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